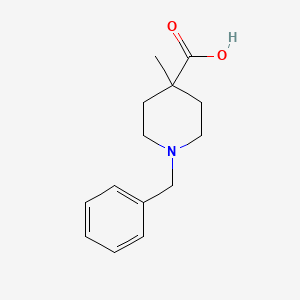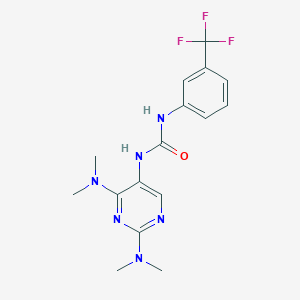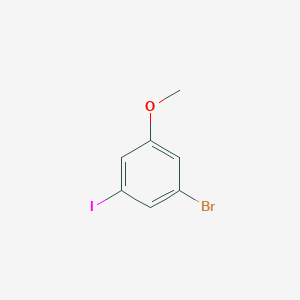
3-Bromo-5-iodoanisole
Overview
Description
3-Bromo-5-iodoanisole, also known as 1-bromo-3-iodo-5-methoxybenzene or 3-bromo-5-iodophenyl methyl ether, is a compound with a unique chemical structure . It contributes to medical research specifically into cancer and treatment in medical conditions of proliferative retinopathies, for example, diabetic retinopathy .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-iodoanisole has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
1. Applications in Polymer Chemistry
The related compound, 4-bromoanisole, has been used as a versatile processing additive in organic photovoltaic devices. It controls phase separation and purity in polymer-polymer blends, improving morphology and efficiency in photovoltaic cells (Liu et al., 2012).
2. Role in Halogen Chemistry and Environmental Science
A study on the global chemistry-climate model CAM-Chem includes the investigation of bromine and iodine chemistry, highlighting the significant role of halogens, like bromo and iodo compounds, in atmospheric chemistry and climate modeling (Ordóñez et al., 2011).
3. In the Field of Synthetic Organic Chemistry
Research on 4-iodoanisoles and 4-bromoanisoles demonstrates their use in the synthesis of sterically hindered methoxyboronic acids. These compounds are important intermediates in organic synthesis and pharmaceutical chemistry (Diemer et al., 2010).
4. Importance in Photochemistry and Photophysics
The study of photochromic behavior in molecular co-crystals uses 4-bromoanisole and 4-iodoanisole derivatives. These compounds help in understanding the mechanisms of light-induced color changes in materials, which is crucial for developing photo-responsive materials (Carletta et al., 2017).
5. In Environmental Toxicology
Research on haloanilines, which include bromo and iodo derivatives, investigates their in vitro nephrotoxic effects. Understanding the toxicological profile of these compounds is essential in environmental safety and health risk assessments (Hong et al., 2000).
6. Application in Analytical Chemistry
The use of 5-bromo- and 5-iododeoxyuridine in the development of monoclonal antibodies specific for detecting DNA replication highlights the role of bromo and iodo compounds in bioanalytical methods (Gratzner, 1982).
7. Influence on Atmospheric Chemistry
Studies on the vertical distribution of halogens over coastal Antarctica emphasize the role of bromine and iodine compounds in influencing the oxidizing capacity of the Antarctic troposphere, which has implications for environmental and climate science (Saiz‐Lopez et al., 2007).
8. In Chemical Engineering and Industrial Applications
The synthesis of 4-bromo-3-methylanisole, used in dye and paper chemistry, demonstrates the application of bromo and iodo compounds in industrial chemical processes (Xie et al., 2020).
9. Contributions to Medicinal Chemistry
The synthesis and body distribution studies of iodine-131 labeled centrally acting drugs, including 4-iodoanisoles, indicate the potential of these compounds in medical diagnostics and therapeutic applications (Braun et al., 1977).
10. Role in the Development of Solar Cells
Research on the formation of CH3NH3PbI3 thin films for solar cells uses iodobenzene, a related compound, to improve the efficiency and performance of these renewable energy devices (Chen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-iodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJHOGYRDWRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-methoxybenzene | |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

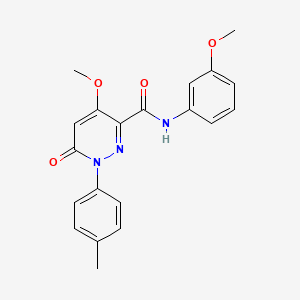

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2841918.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)
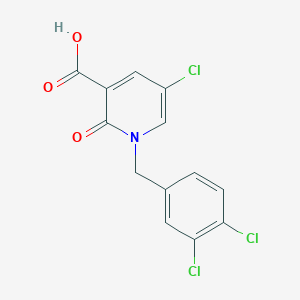
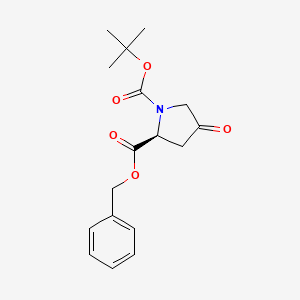
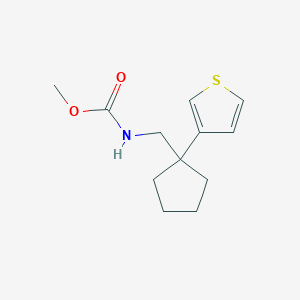
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
amine](/img/structure/B2841927.png)
